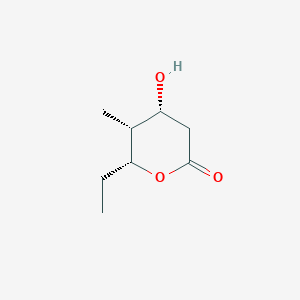
2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- is a lactone compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 g/mol . This compound is also known by other names such as δ-Heptalactone and δ-Heptanolide . It is a derivative of heptanoic acid and is characterized by its unique structure, which includes a tetrahydropyran ring with ethyl, hydroxy, and methyl substituents.
Preparation Methods
The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- can be achieved through various synthetic routes. One common method involves the cyclization of 5-hydroxyheptanoic acid . The reaction conditions typically include the use of an acid catalyst to promote the formation of the lactone ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The lactone ring can undergo hydrolysis under physiological conditions, releasing active metabolites that interact with specific pathways .
Comparison with Similar Compounds
Similar compounds include:
δ-Valerolactone: Another lactone with a similar structure but different substituents.
γ-Valerolactone: A related compound with a different ring size.
5-Hydroxyheptanoic acid lactone: A precursor in the synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)-.
The uniqueness of 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
202132-72-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(4R,5R,6R)-6-ethyl-4-hydroxy-5-methyloxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5-7,9H,3-4H2,1-2H3/t5-,6-,7-/m1/s1 |
InChI Key |
NWVLFLLVHIPLNP-FSDSQADBSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H](CC(=O)O1)O)C |
Canonical SMILES |
CCC1C(C(CC(=O)O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


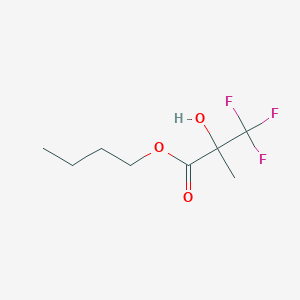
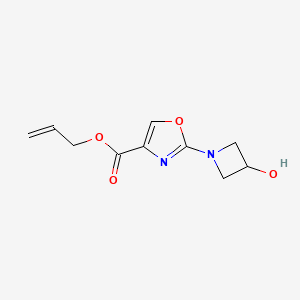

![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

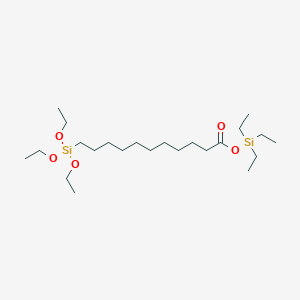
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
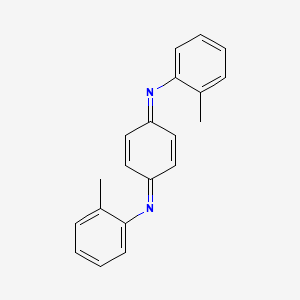

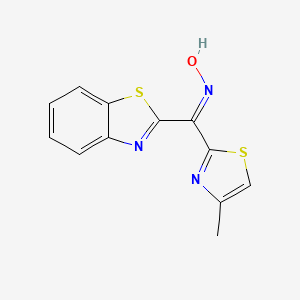
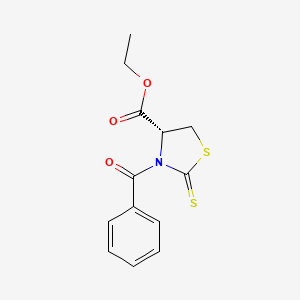
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
